molecular formula C18H26N2O3 B2430924 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine CAS No. 1989628-14-9

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine

Cat. No.: B2430924
CAS No.: 1989628-14-9
M. Wt: 318.417
InChI Key: SYKXCZUGDTVOAM-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine is a compound that combines a pyrrolidine ring with a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and piperidine rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine typically involves the reaction of 4-methylbenzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or platinum complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives, such as:

Uniqueness

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances the compound’s potential for various applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.C5H11N/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15;1-2-4-6-5-3-1/h2-5,11H,6-8H2,1H3,(H,16,17);6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXCZUGDTVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O.C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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